molecular formula C14H12N4O3S B2399703 N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1421530-81-5

N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No. B2399703
CAS RN: 1421530-81-5
M. Wt: 316.34
InChI Key: FGXBYXLZMVEALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EPYC and has been studied extensively for its unique properties and potential benefits.

Mechanism Of Action

The mechanism of action of EPYC is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. EPYC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EPYC has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth, induce apoptosis in cancer cells, and reduce inflammation. EPYC has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using EPYC in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using EPYC in lab experiments is its potential toxicity. Studies have shown that EPYC can be toxic to certain cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on EPYC. One area of research is the development of new cancer therapies based on EPYC. Studies have shown that EPYC has potent anti-cancer properties, and researchers are working to develop new therapies that can harness these properties to treat cancer. Another area of research is the study of EPYC's effects on other diseases, such as inflammation and oxidative stress. Researchers are also working to develop new synthetic methods for EPYC, which may help improve its potency and reduce its toxicity.

Synthesis Methods

The synthesis of EPYC involves several steps, starting with the reaction of 2-amino-4,6-dichloropyrimidine with ethyl ethoxymethyleneacetate to form ethyl 2-(6-ethoxy-4-pyrimidinyl)acetate. This intermediate is further reacted with 2-bromo-5-(thiophen-2-yl)isoxazole to form the final product, N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide.

Scientific Research Applications

EPYC has been studied extensively for its potential applications in various fields of science. One of the most promising applications of EPYC is in the field of cancer research. Studies have shown that EPYC has potent anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

N-(6-ethoxypyrimidin-4-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-2-20-13-7-12(15-8-16-13)17-14(19)9-6-10(21-18-9)11-4-3-5-22-11/h3-8H,2H2,1H3,(H,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXBYXLZMVEALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.